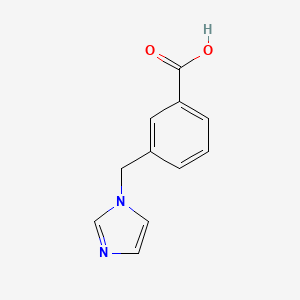

3-Imidazol-1-ylmethyl-benzoic acid

Description

3-Imidazol-1-ylmethyl-benzoic acid is a benzoic acid derivative featuring an imidazole ring linked via a methylene group (-CH2-) at the 3-position of the benzene ring. Its hydrochloride salt form (CAS: 218131-32-9) has a molecular formula of C11H11ClN2O2 and a molecular weight of 238.67 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in synthesizing pharmacologically relevant benzamides and other bioactive molecules .

Properties

IUPAC Name |

3-(imidazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQPNWMJMSQCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural components allow for various modifications that can lead to the development of new materials and drugs.

Biology

- Enzyme Inhibition : Research indicates that 3-Imidazol-1-ylmethyl-benzoic acid exhibits potential as a protein kinase inhibitor, particularly in the context of chronic myeloid leukemia. This highlights its role in cancer research where targeting specific enzymes can impede tumor growth.

- Biochemical Assays : The compound is utilized as a ligand in biochemical assays due to its ability to interact with various biomolecules, facilitating studies on enzyme activity and protein interactions.

Medicine

- Therapeutic Properties : Studies have explored the antimicrobial and anticancer activities of this compound. Its structural similarity to histidine allows it to bind effectively with proteins, enhancing its pharmacodynamic characteristics .

- Neurodegenerative Disorders : Imidazole derivatives, including this compound, have been investigated for their potential in treating neurological disorders such as Alzheimer's disease by inhibiting the production of amyloid-beta peptides .

Industrial Applications

The compound finds utility in various industrial contexts:

- Coordination Chemistry : It has applications as a biochemical reagent in proteomics research and is known for forming stable complexes with transition metals, which are crucial for catalysis and material properties.

- Advanced Materials Development : this compound is being researched for its potential use in developing advanced materials such as polymers and catalysts, which are vital for numerous industrial processes.

Data Table: Summary of Applications

Case Study 1: Protein Kinase Inhibition

A study investigating the effects of this compound on protein kinases demonstrated its potential to inhibit specific pathways involved in chronic myeloid leukemia. The results indicated a significant reduction in cell proliferation when treated with this compound, suggesting its therapeutic potential in cancer treatment.

Case Study 2: Neurodegenerative Disorders

Research exploring imidazole derivatives highlighted their efficacy in inhibiting amyloid-beta peptide production. In vitro studies showed that this compound could reduce the aggregation of these peptides, which are crucial in the pathology of Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Imidazol-1-yl)benzoic Acid

Structural studies reveal that positional isomerism significantly impacts physicochemical properties:

Functional Group Variations

Imidazol-1-yl-acetic Acid

This compound (synthesized via a three-step reaction involving benzyl alcohol and chloroacetyl chloride ) replaces the benzoic acid group with acetic acid. Key differences include:

- Molecular Weight : Lower (∼152 g/mol) due to the absence of a benzene ring.

- Applications : Primarily serves as a precursor for imidazole-based ligands, whereas the benzoic acid derivatives are more suited for drug scaffolds .

4-Hydroxybenzoic Acid–1H-imidazole

The hydroxyl group introduces additional hydrogen-bonding capacity, enhancing crystal packing efficiency compared to the methylene-linked imidazole in 3-imidazol-1-ylmethyl-benzoic acid .

Data Table: Key Structural and Chemical Properties

Q & A

Q. What are the established synthetic routes for 3-(1H-imidazol-1-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or multi-step coupling reactions. For example, benzyl alcohol derivatives can react with imidazole under acidic conditions (e.g., HCl) to form the imidazole-substituted intermediate, followed by hydrolysis to yield the carboxylic acid . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side reactions.

- Catalysts : Acidic or basic conditions (e.g., K₂CO₃) improve substitution efficiency.

Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) achieves >95% purity .

Q. How is 3-(1H-imidazol-1-yl)benzoic acid characterized structurally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.5–8.5 ppm (aromatic protons) and δ 7.0–7.5 ppm (imidazole protons) confirm substitution patterns .

- FT-IR : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) verify functional groups .

- X-ray Crystallography : Co-crystallization with imidazolium salts reveals planar geometry and hydrogen-bonding networks (O···N distances: ~2.6–2.8 Å) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the crystallization of 3-(1H-imidazol-1-yl)benzoic acid?

- Methodological Answer : The carboxylic acid group forms strong hydrogen bonds with imidazole nitrogen atoms, influencing crystal packing. Studies using imidazolium benzoate co-crystals show:

- Synthons : Carboxylate-imidazolium pairs create 1D chains or 2D sheets via N⁺–H···O⁻ interactions .

- Solvent effects : Hydrothermal synthesis (water/ethanol mixtures) promotes ordered networks, while non-polar solvents yield polymorphs .

Experimental Design : Vary solvents (DMF vs. acetonitrile) and stoichiometry (1:1 to 1:2 acid:imidazole ratios) to study lattice stability .

Q. What strategies resolve contradictions in reported biological activity data for imidazole-benzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purity issues : Validate compound integrity via HPLC (>98% purity) and LC-MS to exclude byproducts .

- Assay conditions : Standardize bioactivity tests (e.g., pH, temperature) to minimize variability. For example, enzyme inhibition assays at pH 7.4 (physiological buffer) vs. pH 6.0 may yield conflicting IC₅₀ values .

Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to compare datasets across studies, adjusting for confounding variables .

Q. How can computational methods guide the design of 3-(1H-imidazol-1-yl)benzoic acid derivatives for target-specific applications?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding affinities for targets (e.g., cyclooxygenase-2). Optimize substituents at the benzoic acid para-position for enhanced hydrophobic interactions .

- DFT calculations : Analyze charge distribution (Mulliken charges) to identify reactive sites for electrophilic substitution .

Validation : Synthesize top-ranked virtual hits and validate via SPR (surface plasmon resonance) for binding kinetics .

Key Research Gaps

- Mechanistic studies : Limited data on the compound’s radical scavenging behavior under oxidative conditions.

- Biological profiling : Few in vivo studies on pharmacokinetics (e.g., bioavailability in rodent models).

For further inquiry, consult crystallographic databases (CCDC) and pharmacological repositories (ChEMBL), excluding non-peer-reviewed sources like BenchChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.